molecular formula C12H9ClN4 B13898325 6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine

6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine

Katalognummer: B13898325
Molekulargewicht: 244.68 g/mol
InChI-Schlüssel: OBUFVFQOCIFFDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry and pharmaceutical research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-3-fluoroimidazo[1,2-b]pyridazine: Similar structure with a fluorine atom instead of a methyl group.

    2-Methylimidazo[1,2-b]pyridazine: Lacks the chlorine atom.

    3-Pyridin-4-ylimidazo[1,2-b]pyridazine: Lacks both chlorine and methyl groups

Uniqueness

6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and potential biological activities. The combination of these substituents can lead to unique interactions with biological targets and distinct chemical properties compared to its analogs .

Eigenschaften

Molekularformel

C12H9ClN4

Molekulargewicht

244.68 g/mol

IUPAC-Name

6-chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C12H9ClN4/c1-8-12(9-4-6-14-7-5-9)17-11(15-8)3-2-10(13)16-17/h2-7H,1H3

InChI-Schlüssel

OBUFVFQOCIFFDQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C(=N1)C=CC(=N2)Cl)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.